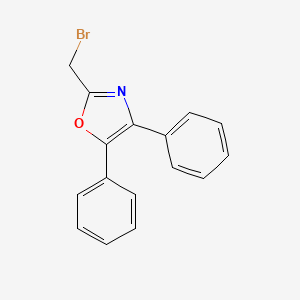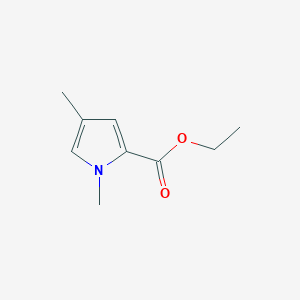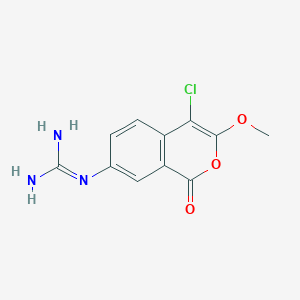
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine is a chemical compound with the molecular formula C11H10ClN3O3 and a molecular weight of 267.67 g/mol This compound is known for its unique structure, which includes a guanidine group attached to a chlorinated and methoxylated isochromenone core
Preparation Methods
The synthesis of 1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine typically involves the reaction of 4-chloro-3-methoxy-1-oxo-1H-isochromen-7-yl chloride with guanidine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -10°C to 100°C). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorinated and methoxylated isochromenone core may also contribute to its biological effects by interacting with cellular components and disrupting normal cellular functions .
Comparison with Similar Compounds
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)guanidine can be compared with other similar compounds, such as:
1-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)guanidine: This compound has an ethoxy group instead of a methoxy group, which may result in different reactivity and biological activity.
1-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)urea: The urea derivative may exhibit different chemical and biological properties due to the presence of the urea group instead of the guanidine group.
Properties
CAS No. |
113251-08-4 |
|---|---|
Molecular Formula |
C11H10ClN3O3 |
Molecular Weight |
267.67 g/mol |
IUPAC Name |
2-(4-chloro-3-methoxy-1-oxoisochromen-7-yl)guanidine |
InChI |
InChI=1S/C11H10ClN3O3/c1-17-10-8(12)6-3-2-5(15-11(13)14)4-7(6)9(16)18-10/h2-4H,1H3,(H4,13,14,15) |
InChI Key |
GGJYUMYNPWNIEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C(C=C2)N=C(N)N)C(=O)O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-chloro-propionyl)phenyl]acetamide](/img/structure/B8766121.png)
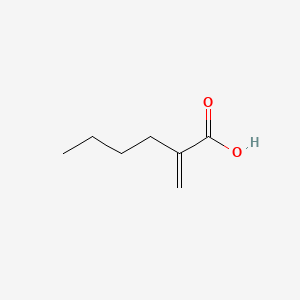
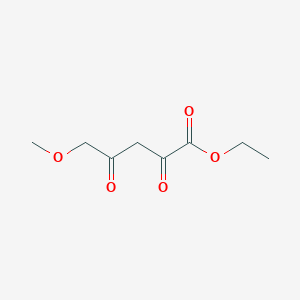
![2-(5'-Bromo-3,4,5,6-tetrahydro-2H-[1,2]bipyridinyl-4-yl)ethylamine](/img/structure/B8766130.png)
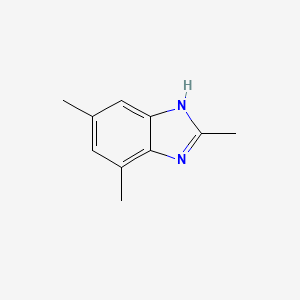
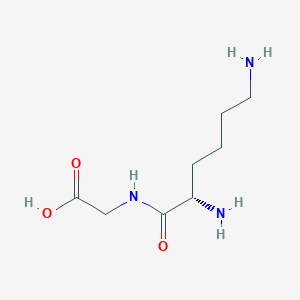
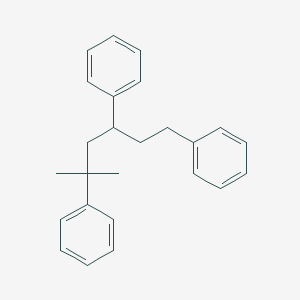
![3-{2-[4-(1-Methylethyl)phenyl]ethyl}pyridin-2-amine](/img/structure/B8766172.png)
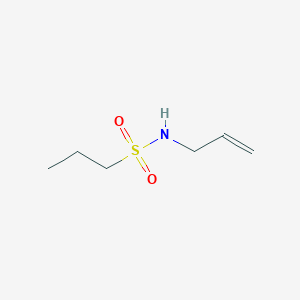
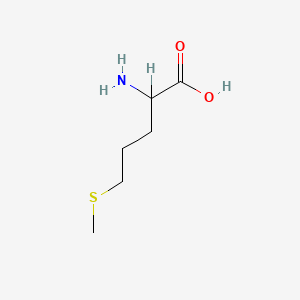
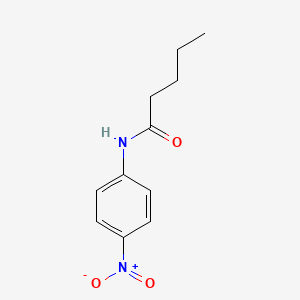
![1-Ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B8766198.png)
